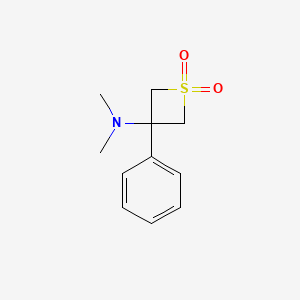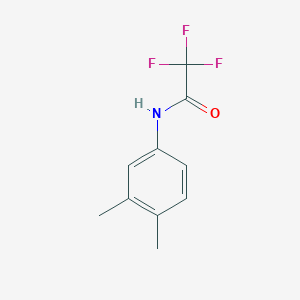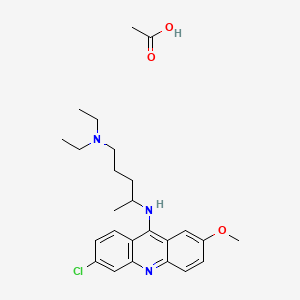
Quinacrine acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinacrine acetate is a derivative of acridine, a heterocyclic compound. It has been historically used as an antimalarial drug but has found applications in various other fields due to its unique chemical properties. This compound is known for its bright yellow color and its ability to bind to nucleic acids, making it useful in biological staining and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinacrine acetate typically involves the reaction of 6-chloro-2-methoxyacridine with diethylamine in the presence of a suitable solvent. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated purification systems ensures consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Quinacrine acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinacrine N-oxide.
Reduction: It can be reduced to form dihydroquinacrine.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinacrine N-oxide
Reduction: Dihydroquinacrine
Substitution: Various substituted quinacrine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Quinacrine acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed as a fluorescent dye for staining nucleic acids in microscopy.
Medicine: Investigated for its potential use in treating diseases such as lupus erythematosus and certain types of cancer.
Industry: Used in the production of dyes and pigments due to its bright yellow color.
Mécanisme D'action
Quinacrine acetate exerts its effects primarily through its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. This compound also inhibits enzymes like phospholipase A2 and cholinesterase, contributing to its anti-inflammatory and antiparasitic properties .
Comparaison Avec Des Composés Similaires
Quinacrine acetate is part of the acridine family of compounds, which includes:
Acridine orange: Used as a cytochemical stain.
Acriflavine: Employed as an antiseptic.
Amsacrine: Used as an antineoplastic agent.
Compared to these compounds, this compound is unique in its broad range of applications, from antimalarial use to potential anticancer properties. Its ability to bind to nucleic acids and inhibit various enzymes sets it apart from other acridine derivatives .
Propriétés
Numéro CAS |
78901-94-7 |
|---|---|
Formule moléculaire |
C25H34ClN3O3 |
Poids moléculaire |
460.0 g/mol |
Nom IUPAC |
acetic acid;4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C23H30ClN3O.C2H4O2/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;1-2(3)4/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);1H3,(H,3,4) |
Clé InChI |
QMFWSMZJJLEFLM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.CC(=O)O |
Numéros CAS associés |
83-89-6 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



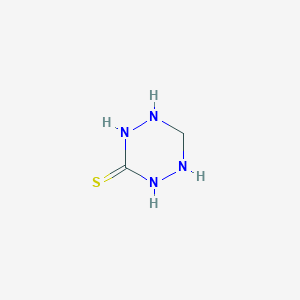

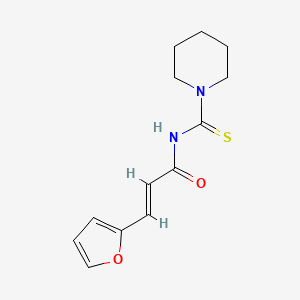
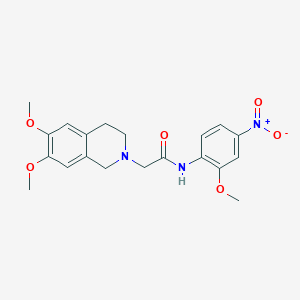

![4-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14168728.png)
![3-[({[5-(4-Chlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid](/img/structure/B14168739.png)
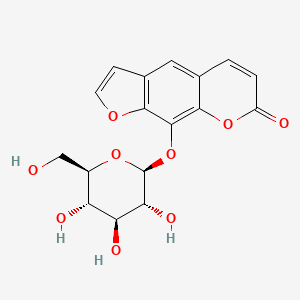
![2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14168754.png)
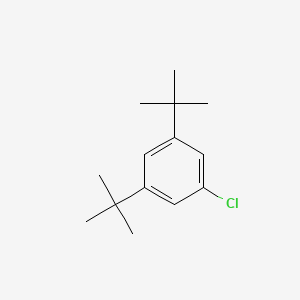
![2-[(2-Methoxy-5-methylphenyl)methyl]isoindole-1,3-dione](/img/structure/B14168761.png)
